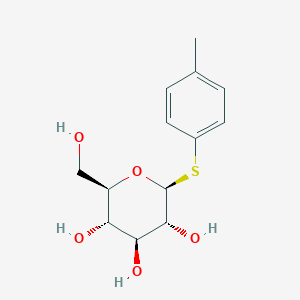

4-Methylphenyl 1-thio-beta-D-glucopyranoside

説明

Discovery and Development of Thioglycosides

The development of thioglycosides as a distinct class of carbohydrate analogs represents a transformative advancement in glycobiology research, with their discovery fundamentally altering approaches to studying carbohydrate metabolism and glycan biosynthesis. The foundational understanding of thioglycosides emerged from the recognition that substituting sulfur atoms for oxygen atoms in glycosidic bonds could provide enhanced stability while maintaining biological activity. This breakthrough was particularly significant because traditional oxygen-linked glycosides, while functional, often demonstrated limited effectiveness and required substantially higher concentrations to achieve desired biological effects.

The systematic exploration of thioglycosides began with observations that these compounds could function as metabolic decoys, effectively diverting cellular biosynthetic pathways by acting as artificial substrates that usurp the activity of natural enzymes. Early research demonstrated that while oxygen-linked glycosides were only partially effective even at millimolar concentrations, thioglycosides showed robust activity at significantly lower concentrations, typically in the 10-100 micromolar range. This dramatic improvement in potency, representing more than a ten-fold increase in effectiveness, was attributed to the inherent resistance of thioglycosides to hydrolysis by intracellular hexosaminidases.

The chemical synthesis of thioglycosides evolved through several methodological approaches, with early methods focusing on nucleophilic displacement reactions. Historical synthesis protocols involved the preparation of thiourea salts followed by treatment with appropriate alkyl halides under basic conditions. The development of more sophisticated synthetic routes included Lewis acid-catalyzed glycosylation methods and base-promoted substitution reactions using tri-isopropylsilyl thioglycosides as masked glycosyl thiol nucleophiles. These synthetic advances enabled researchers to create diverse thioglycoside libraries with varying aglycone groups and protective group patterns.

Evolution of 4-Methylphenyl 1-thio-β-D-glucopyranoside in Glycobiology

4-Methylphenyl 1-thio-beta-D-glucopyranoside has emerged as a particularly significant compound within the thioglycoside family, demonstrating unique properties that have made it indispensable in glycobiology research. The compound's evolution as a research tool began with its recognition as an efficient substrate for glycosidases, which are enzymes crucial for breaking down glycosidic bonds in biological systems. This recognition led to its widespread adoption in studies investigating carbohydrate metabolism and the role of glycans in various biological processes.

The compound's distinctive structural features, including the 4-methylphenyl aglycone group attached through a sulfur linkage to the beta-D-glucopyranoside core, provide it with enhanced stability under acidic conditions and unique reactivity profiles that distinguish it from traditional oxygen-linked analogs. Research has demonstrated that this specific structural configuration allows the compound to effectively interact with glycosidase enzymes while maintaining resistance to unwanted hydrolytic degradation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H18O5S | |

| Molecular Weight | 286.34 g/mol | |

| CAS Number | 1152-39-2 | |

| Melting Point | 149-150°C | |

| Appearance | White Crystalline Solid |

The compound has found extensive applications in protein-glycan interaction studies, where researchers utilize its unique properties to investigate how carbohydrates interact with proteins and participate in cellular recognition processes. These studies have been instrumental in advancing our understanding of glycan functions in biological systems and have contributed to the development of novel therapeutic strategies targeting carbohydrate-processing enzymes.

Furthermore, this compound has proven valuable in developing glycomimetics, which are synthetic analogs of naturally occurring glycans designed to investigate their roles in biological processes. The compound's ability to serve as an effective enzyme inhibitor has made it particularly useful in drug discovery efforts, especially in developing treatments for metabolic disorders and diseases where glycan metabolism is disrupted.

Significance in Carbohydrate Chemistry Research

The significance of this compound in carbohydrate chemistry research extends far beyond its individual applications, representing a paradigm shift in how researchers approach the study of glycan biosynthesis and metabolism. The compound's enhanced hydrolytic stability compared to traditional oxygen-linked glycosides has made it an invaluable tool for investigating glycoconjugate functions under conditions where conventional analogs would undergo degradation.

Research has demonstrated that thioglycosides, including this compound, serve as versatile donors and key precursors in oligosaccharide synthesis, enabling the construction of complex carbohydrate structures that would be difficult to achieve using traditional methods. The compound's utility in this context stems from its ability to function as a stable building block that can be selectively activated under mild conditions while remaining inert under standard reaction conditions used for protecting group manipulations.

The compound has been instrumental in advancing our understanding of glycosylation mechanisms, particularly in studies focused on glycoside bond formation and selectivity. Researchers have utilized this compound to investigate the specificity and catalytic mechanisms of glycosyltransferases and glycosidases, providing insights into how these enzymes recognize and process their substrates.

Recent research has expanded the application of this compound to include studies of bacterial glycan biosynthesis, where thioglycosides have been shown to act as metabolic inhibitors with enhanced selectivity compared to traditional oxygen-linked analogs. While thioglycosides and oxygen-linked glycosides exhibited comparable potency in bacterial systems, the thioglycosides demonstrated superior selectivity, making them valuable tools for studying bacterial glycocalyx function without affecting beneficial bacteria or mammalian cells.

The compound's role in glycan array development has further enhanced its significance in carbohydrate chemistry research. These arrays enable high-throughput screening assays that allow researchers to investigate multiple carbohydrate-protein interactions simultaneously, accelerating the discovery of novel biological functions and therapeutic targets. The stability and unique reactivity of this compound make it particularly well-suited for incorporation into such arrays, where consistency and reproducibility are paramount.

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCLIQLFPVKINX-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564228 | |

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-39-2 | |

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

Per-O-acetyl-β-D-glucopyranosyl bromide is generated by treating D-glucose with acetic anhydride followed by HBr in glacial acetic acid. The bromide intermediate reacts with 4-methylthiophenol in acetone or dichloromethane, facilitated by a base such as potassium carbonate or triethylamine. The β-anomeric selectivity arises from neighboring group participation of the C2 acetyl group, directing nucleophilic attack from the axial position.

Example Protocol :

-

Per-O-acetylation : D-glucose (1.0 equiv) is acetylated with acetic anhydride (5.0 equiv) and pyridine at 0–5°C for 12 hours.

-

Bromination : The acetylated product is treated with 33% HBr in acetic acid at 0°C for 1 hour to yield per-O-acetyl-β-D-glucopyranosyl bromide.

-

Thioglycoside Formation : The bromide (1.0 equiv) is reacted with 4-methylthiophenol (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetone at 25°C for 6 hours.

-

Deprotection : The acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH), yielding the target compound.

Yield : 60–70% after purification by silica gel chromatography.

Zinc Oxide–Catalyzed Nucleophilic Substitution

A method adapted from octyl-β-D-glucopyranoside synthesis (CN103159804B) employs zinc oxide as a catalyst for nucleophilic substitution with 4-methylthiophenol.

Reaction Optimization

Zinc oxide promotes the displacement of the anomeric bromide in 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide by 4-methylthiophenol. The reaction proceeds in ethyl acetate or acetonitrile under reflux, followed by deacetylation.

Example Protocol :

-

Glycosylation : 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide (1.0 equiv), 4-methylthiophenol (1.5 equiv), and ZnO (0.1 equiv) are refluxed in ethyl acetate for 20 hours.

-

Workup : The mixture is washed with NaHCO₃ (aq), and the organic layer is concentrated.

-

Deprotection : The acetylated intermediate is treated with sodium methoxide in methanol (0.5 M) for 4 hours.

Yield : 65% after recrystallization.

Pummerer Glycosylation via Sulfoxide Intermediate

A contemporary approach inspired by 4′-thionucleoside synthesis utilizes a sulfoxide intermediate to install the thioaryl group.

Sulfoxidation and Glycosylation

-

Sulfoxide Formation : Glucose derivative 2,3-O-isopropylidene-5-O-tert-butyldiphenylsilyl-1-sulfinylcyclopentane is prepared via oxidation of the corresponding sulfide.

-

Pummerer Reaction : Treatment with 4-methylthiophenol and trifluoroacetic anhydride (TFAA) induces rearrangement, forming the thioglycosidic bond.

Example Protocol :

-

Sulfoxidation : The sulfide precursor (1.0 equiv) is oxidized with mCPBA (1.1 equiv) in CH₂Cl₂ at −20°C.

-

Glycosylation : The sulfoxide (1.0 equiv), 4-methylthiophenol (1.2 equiv), and TFAA (2.0 equiv) are stirred in CH₂Cl₂ at 25°C for 3 hours.

-

Deprotection : Sequential removal of silyl and isopropylidene groups yields the target compound.

Yield : 55–60% after HPLC purification.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Koenigs-Knorr | K₂CO₃ | 60–70 | 6–12 hours | High β-selectivity |

| ZnO-mediated | ZnO | 65 | 20 hours | Mild conditions, scalability |

| Pummerer glycosylation | TFAA | 55–60 | 3 hours | Applicable to complex substrates |

化学反応の分析

Types of Reactions: 4-Methylphenyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the glucopyranoside ring or the methylphenyl group.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced glucopyranosides, and substituted derivatives .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₈O₅S

- Molecular Weight : Approximately 286.35 g/mol

- Structure : The compound features a methyl group on the phenyl ring and a thioether linkage, which contributes to its biological activity.

Scientific Research Applications

1. Enzyme Interaction Studies

4-MTPG serves as a substrate for glycosyltransferases, enzymes critical for transferring sugar moieties to other molecules. This property makes it instrumental in studying enzyme mechanisms and specificities, particularly in the context of carbohydrate metabolism. Research indicates that 4-MTPG can competitively inhibit beta-glucosidase, suggesting potential therapeutic applications for managing diseases linked to abnormal glycosidase activity .

2. Drug Discovery and Development

Due to its ability to interact with various enzymes and biological targets, 4-MTPG is being explored for its potential in drug discovery. By understanding how this compound interacts with specific enzymes, researchers can design new therapeutic agents aimed at conditions related to carbohydrate digestion and absorption .

3. Antioxidant and Antimicrobial Properties

Studies suggest that 4-MTPG exhibits antioxidant properties, capable of scavenging free radicals. Additionally, it has shown antimicrobial activity against certain pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

4. Glycobiology Research

As a biochemical reagent, 4-MTPG is utilized in glycobiology to explore protein-carbohydrate interactions. These studies are crucial for understanding various biological processes and developing methods for carbohydrate modification .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to 4-MTPG:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylphenyl 1-thio-beta-D-glucopyranoside | Methyl group on phenyl; thioether linkage | Antioxidant and antimicrobial activity |

| Phenyl 1-thio-beta-D-glucopyranoside | No methyl substitution | Lower solubility compared to methyl derivative |

| 4-Methoxyphenyl 1-thio-beta-D-glucopyranoside | Methoxy group on phenyl | Different electronic properties affecting reactivity |

| Thio-beta-D-glucosides | Various substitutions at anomeric position | Diverse biological activities depending on substituents |

This comparison highlights how subtle changes in structure can significantly affect the properties and applications of these compounds.

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that 4-MTPG acts as a competitive inhibitor of beta-glucosidase, which is involved in carbohydrate metabolism. This inhibition can potentially be leveraged for therapeutic strategies aimed at conditions like diabetes or metabolic disorders.

Case Study 2: Antioxidant Activity

Research has shown that 4-MTPG possesses significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was tested through various assays, confirming its potential health benefits.

作用機序

The compound exerts its effects primarily through interactions with glycan-binding proteins. It can inhibit or modify the activity of enzymes involved in glycan synthesis and degradation. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in glycan metabolism .

類似化合物との比較

Table 1: Structural Comparison of Key Thioglycosides and Glucopyranosides

Key Observations :

- Thio vs. O-glycosides: The thioether bond in 4-methylphenyl 1-thio-β-D-glucopyranoside enhances hydrolytic stability compared to O-glycosides like 4-methoxyphenyl-β-D-glucopyranoside, making it preferable for synthetic applications under acidic or enzymatic conditions .

- Functional Groups : The 4-methylphenyl group provides steric bulk, influencing reactivity in glycosylation, while fluorogenic groups (e.g., 4-methylumbelliferyl) enable enzymatic activity tracking .

Physicochemical Properties

- Solubility: 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives are typically soluble in organic solvents (e.g., chloroform, methanol) due to acetyl and benzyl protecting groups . In contrast, 4-methoxyphenyl-β-D-glucopyranoside exhibits solubility in polar aprotic solvents like DMSO .

- Thermal Stability : Derivatives with acetyl protecting groups (e.g., MG404) show higher thermal stability (melting points >150°C) compared to deprotected analogs .

生物活性

4-Methylphenyl 1-thio-beta-D-glucopyranoside is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a glucoside derivative featuring a thioether linkage. Its structural formula is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H14O5S

- Molecular Weight : 258.29 g/mol

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer)

- DLD-1 (colorectal cancer)

- HepG2 (hepatocellular carcinoma)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, leading to increased DNA fragmentation in treated cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| DLD-1 | 20 | Cell cycle arrest (G2/M phase) |

| HepG2 | 25 | DNA fragmentation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of this compound is attributed to its interaction with cellular targets. The compound is believed to modulate key signaling pathways involved in cell proliferation and survival:

- Inhibition of JAK/STAT Pathway : Similar to other glucosides, it may interfere with the JAK/STAT signaling pathway, which is crucial for tumor growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with a marked increase in apoptotic markers in tumor tissues .

Clinical Relevance

While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy of this compound in human subjects. Current research focuses on optimizing dosage regimens and understanding pharmacokinetics.

Q & A

Q. What are the key synthetic strategies for 4-Methylphenyl 1-thio-β-D-glucopyranoside, and how are protective groups utilized in its preparation?

The synthesis typically involves sequential protective group chemistry. For example:

- Protection of hydroxyl groups : Benzyl (Bn) and benzylidene groups are commonly used to block reactive hydroxyls during glycosylation .

- Thio-glycosidic bond formation : A nucleophilic substitution reaction between a protected glucopyranosyl donor (e.g., per-O-benzylated glucopyranosyl bromide) and 4-methylthiophenol in anhydrous conditions .

- Deprotection : Catalytic hydrogenation (e.g., H₂/Pd-C) removes benzyl groups, while acidic hydrolysis (e.g., 80% acetic acid) cleaves the benzylidene acetal .

Key Characterization Methods : - NMR : Confirm anomeric configuration (β-D via J₁,₂ coupling ≈ 8–10 Hz) and regioisomeric purity.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

- Optical Rotation : Verify stereochemical integrity ([α]D measurements) .

Q. What experimental conditions are critical for enzymatic assays involving 4-Methylphenyl 1-thio-β-D-glucopyranoside?

This compound may serve as a substrate for β-glucosidases or thioglucosidases. Key considerations:

- Buffer Optimization : Use pH 5–6 (e.g., citrate-phosphate buffer) to mimic physiological conditions for glycosidase activity.

- Temperature : 37°C for mammalian enzymes; 25–30°C for plant/microbial enzymes.

- Detection Methods : Couple with fluorogenic reporters (e.g., 4-methylumbelliferone) or HPLC-based quantification of released 4-methylphenol .

Example Protocol :

Incubate enzyme with 1 mM substrate in 50 mM buffer (pH 5.5) at 37°C.

Terminate reaction with 0.1 M NaOH.

Quantify product via fluorescence (λₑₓ 360 nm, λₑₘ 450 nm) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structural modifications of 4-Methylphenyl 1-thio-β-D-glucopyranoside enhance its utility in studying enzyme kinetics?

- Aglycone Modifications : Replace 4-methylphenyl with fluorophores (e.g., dansyl) for real-time kinetic monitoring .

- Sugar Core Alterations : Introduce deoxy or fluoro substituents at C2/C6 to probe enzyme-substrate binding interactions .

- Protective Group Tuning : Use photolabile groups (e.g., nitroveratryl) for spatiotemporal control in cell-based assays .

Case Study : Replacing the 4-methyl group with a nitro moiety (→ 4-nitrophenyl derivative) enables UV-vis detection (λₘₐₓ 400 nm) for high-throughput screening .

Q. What are the limitations of 4-Methylphenyl 1-thio-β-D-glucopyranoside in biological assays, and how can they be mitigated?

Challenges :

- Low Solubility : Poor aqueous solubility (common for aryl thioglycosides) limits use in cell-based assays .

- Non-Specific Hydrolysis : Endogenous β-glucosidases in crude lysates may yield false positives .

Solutions : - Co-Solvents : Add DMSO (≤5%) or cyclodextrins to improve solubility without denaturing enzymes .

- Inhibitor Cocktails : Include conduritol B epoxide (β-glucosidase inhibitor) to suppress background activity .

- Use of Knockout Models : Employ β-glucosidase-deficient cell lines for targeted studies .

Q. How can conflicting data on substrate specificity be resolved when using 4-Methylphenyl 1-thio-β-D-glucopyranoside?

Discrepancies may arise from enzyme source variability (e.g., fungal vs. mammalian β-glucosidases) or assay conditions. Resolution Strategies :

Enzyme Purity : Use recombinant, affinity-tagged enzymes to eliminate contaminating hydrolases .

Kinetic Profiling : Determine and under standardized conditions (pH, temperature, ionic strength) .

Structural Validation : Compare X-ray crystallography data of enzyme-substrate complexes to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。